![molecular formula C10H20N2O2 B6246685 (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide CAS No. 2408938-16-7](/img/no-structure.png)

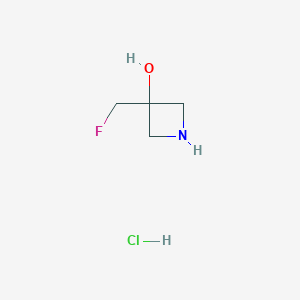

(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide, commonly referred to as (2R)-TBMPC, is a compound of particular interest in the scientific research community. It is a chiral compound, meaning it has two non-superimposable mirror image forms, and is a derivative of pyrrolidine. It has been found to have a wide range of applications, from pharmaceuticals to agrochemicals.

Applications De Recherche Scientifique

((2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide)-TBMPC has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including chiral amines, amino acids, and peptides. It has also been used as a catalyst in the synthesis of chiral compounds, and has been found to be an effective inhibitor of enzymes. In addition, it has been used in the synthesis of chiral drugs, and has been found to be an effective inhibitor of cancer cell growth.

Mécanisme D'action

The mechanism of action of ((2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide)-TBMPC is not yet fully understood. However, it is believed that the compound acts as a chiral catalyst, allowing for the selective synthesis of chiral compounds. It is also believed to act as an enzyme inhibitor, preventing the breakdown of certain molecules. In addition, it has been found to interact with certain receptors in the body, leading to a range of biochemical and physiological effects.

Biochemical and Physiological Effects

((2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide)-TBMPC has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, and has been found to reduce inflammation and pain. In addition, it has been found to have anti-bacterial and anti-viral properties, and has been found to reduce oxidative stress. It has also been found to reduce the symptoms of depression and anxiety, and has been found to have anti-diabetic properties.

Avantages Et Limitations Des Expériences En Laboratoire

The use of ((2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide)-TBMPC in lab experiments has a number of advantages. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it is relatively non-toxic, and has a wide range of applications. However, there are a number of limitations to its use in lab experiments. It is relatively expensive, and the synthesis process is time-consuming. In addition, it is not always possible to synthesize the desired compound in a single step, and the reaction conditions must be carefully controlled.

Orientations Futures

The use of ((2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide)-TBMPC in scientific research is likely to continue to expand in the future. It has already been found to have a wide range of applications, and it is likely that new applications will be discovered. In addition, it is likely that new synthesis methods will be developed, allowing for the synthesis of more complex compounds. Finally, it is likely that new mechanisms of action will be discovered, allowing for the development of new drugs and treatments.

Méthodes De Synthèse

The synthesis of ((2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide)-TBMPC is a two-step process. The first step involves the synthesis of the starting material, (1R)-4-tert-butoxycarbonyl-2-methylpyrrolidine (1R)-TBCMPC. This is done by reacting (1R)-2-methylpyrrolidine with tert-butyl chloroformate in the presence of potassium carbonate. The second step involves the transformation of (1R)-TBCMPC into ((2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide)-TBMPC. This is done by reacting (1R)-TBCMPC with lithium hydroxide in aqueous solution.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide involves the protection of the amine group of pyrrolidine, followed by the alkylation of the protected amine with tert-butyl bromoacetate. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with tert-butyl carbamate to form the desired product.", "Starting Materials": [ "Pyrrolidine", "tert-Butyl bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "tert-Butyl carbamate" ], "Reaction": [ "Pyrrolidine is protected with tert-butoxycarbonyl (BOC) chloride in the presence of triethylamine to form BOC-pyrrolidine.", "BOC-pyrrolidine is then reacted with tert-butyl bromoacetate in the presence of potassium carbonate to form BOC-protected ester.", "The BOC group is removed by treatment with hydrochloric acid to form the corresponding carboxylic acid.", "The carboxylic acid is then coupled with tert-butyl carbamate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product, (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide." ] } | |

Numéro CAS |

2408938-16-7 |

Nom du produit |

(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide |

Formule moléculaire |

C10H20N2O2 |

Poids moléculaire |

200.3 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.